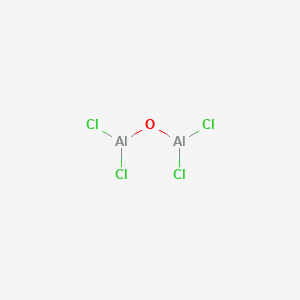
(3-Chloro-2-hydroxypropyl)trimethylammonium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-hydroxypropyl)trimethylammonium acetate is a quaternary ammonium compound widely used in various industrial and scientific applications. It is known for its cationic properties, making it useful in the modification of polymers and other materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl)trimethylammonium acetate typically involves the reaction of trimethylamine with epichlorohydrin, followed by neutralization with acetic acid. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
-
Reaction with Trimethylamine
Reagents: Trimethylamine, epichlorohydrin
Conditions: The reaction is conducted at a temperature range of 40-45°C.
Procedure: Trimethylamine is added to epichlorohydrin, and the mixture is stirred and heated to the desired temperature. The reaction is monitored until completion.
-
Neutralization with Acetic Acid
Reagents: Acetic acid
Conditions: The reaction mixture is cooled, and acetic acid is added to neutralize the product.
Procedure: The reaction mixture is cooled to room temperature, and acetic acid is added slowly with stirring until the pH reaches a neutral level.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(3-Chloro-2-hydroxypropyl)trimethylammonium acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Quaternization Reactions: It can react with other compounds to form quaternary ammonium salts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction is typically carried out in aqueous or alcoholic solutions.
Quaternization: Reagents such as alkyl halides are used, and the reaction is conducted under mild conditions to avoid decomposition.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include hydroxylated or aminated derivatives.
Quaternary Ammonium Salts: These are formed when this compound reacts with alkyl halides.
科学的研究の応用
(3-Chloro-2-hydroxypropyl)trimethylammonium acetate is used in various scientific research applications, including:
Chemistry: It is used as a cationic reagent for the modification of cellulose and other polymers.
Biology: It is employed in the synthesis of cationic glycogen and other biopolymers.
Industry: It is used in the production of cationic surfactants and as a stabilizer in various formulations.
作用機序
The mechanism of action of (3-Chloro-2-hydroxypropyl)trimethylammonium acetate involves its ability to interact with negatively charged surfaces and molecules. The cationic nature of the compound allows it to form electrostatic interactions with anionic species, leading to the formation of stable complexes. This property is exploited in various applications, such as the modification of polymers and the stabilization of colloidal systems.
類似化合物との比較
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- Glycidyltrimethylammonium chloride
- (2-Aminoethyl)trimethylammonium chloride hydrochloride
Uniqueness
(3-Chloro-2-hydroxypropyl)trimethylammonium acetate is unique due to its specific combination of a chloro group and a hydroxypropyl group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring both cationic and hydroxyl functionalities.
特性
CAS番号 |
83759-53-9 |
|---|---|
分子式 |
C8H18ClNO3 |
分子量 |
211.68 g/mol |
IUPAC名 |
(3-chloro-2-hydroxypropyl)-trimethylazanium;acetate |
InChI |
InChI=1S/C6H15ClNO.C2H4O2/c1-8(2,3)5-6(9)4-7;1-2(3)4/h6,9H,4-5H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
NVFWOAQKTNPUEN-UHFFFAOYSA-M |
正規SMILES |
CC(=O)[O-].C[N+](C)(C)CC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


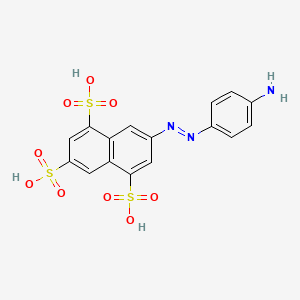

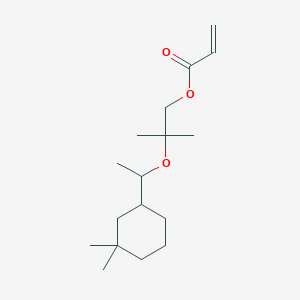


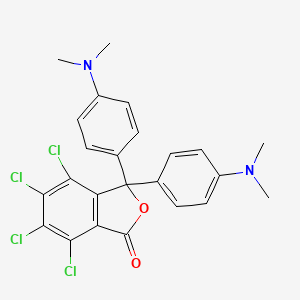
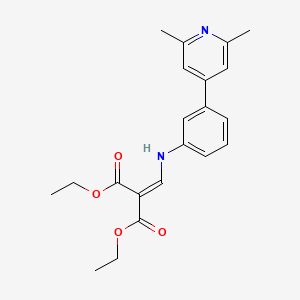
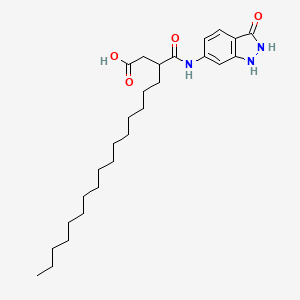

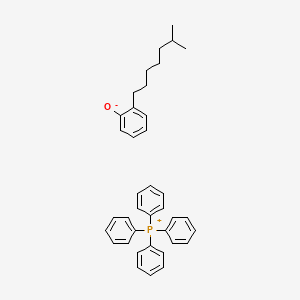

![6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]](/img/structure/B15179515.png)
